3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-4-carboxamide
Description
This compound (CAS: 946299-37-2) is a 1,2-oxazole-4-carboxamide derivative featuring a 2-chlorophenyl substituent at position 3, a methyl group at position 5, and a propane-1-sulfonyl-tetrahydroquinolin-7-yl moiety on the carboxamide nitrogen. Its molecular formula is C24H22ClN3O3S (exact mass: 475.1 g/mol), as inferred from structural data .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-3-13-32(29,30)27-12-6-7-16-10-11-17(14-20(16)27)25-23(28)21-15(2)31-26-22(21)18-8-4-5-9-19(18)24/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCCHRYIOHUSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-4-carboxamide is a synthetic compound with a complex chemical structure that includes functional groups known for diverse pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound's structure can be broken down into several key components:
- Oxazole ring : A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
- Tetrahydroquinoline moiety : A bicyclic structure that is often associated with biological activity.
- Chlorophenyl group : A phenyl ring substituted with chlorine, which can enhance the compound's lipophilicity and biological interactions.
Research indicates that this compound may act as an inhibitor of KIF18A, a kinesin motor protein involved in mitosis. By inhibiting KIF18A, the compound potentially disrupts cancer cell proliferation and can induce apoptosis in malignant cells. The specific mechanism involves interference with microtubule dynamics during cell division.
Pharmacological Properties
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Findings |
|---|---|
| MTT Assay | Demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Apoptosis Induction | Induced apoptosis in cancer cells as evidenced by increased annexin V staining and caspase activation. |
| Cell Cycle Analysis | Caused G2/M phase arrest in treated cells, indicating disruption of normal cell cycle progression. |
Study 1: Anticancer Activity
In a study published in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved mitochondrial function, suggesting its potential utility in treating neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazole ring.
- Introduction of the tetrahydroquinoline moiety.
- Final coupling with the chlorophenyl and sulfonyl groups.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues vary in substituents on the oxazole core and the nitrogen-linked aromatic/heterocyclic groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Insights
Electron-Withdrawing Effects : The propane-1-sulfonyl group in the target compound offers stronger electron withdrawal than the sulfamoyl group in or the neutral isopropyl group in , likely improving metabolic stability and receptor binding.
Halogen Influence : The 2-chloro-6-fluorophenyl substituent in increases electronegativity, which may enhance target affinity but reduce solubility compared to the target compound’s 2-chlorophenyl group.
Solubility Trends : Sulfonyl-containing compounds (target and ) are predicted to exhibit higher aqueous solubility than lipophilic analogues like and .
Preparation Methods
Van Leusen Reaction with TosMIC
The van Leusen method employs p-toluenesulfonylmethyl isocyanide (TosMIC) and α,β-unsaturated aldehydes. For the target oxazole:
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3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbaldehyde is prepared by reacting 2-chlorobenzaldehyde with TosMIC in the presence of a base (e.g., K₂CO₃) and β-cyclodextrin in water at 50°C.
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Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.
Reaction Conditions:
Robinson–Gabriel Cyclization
An alternative route involves cyclodehydration of α-acylamino ketones:
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α-Acylamino ketone precursor is synthesized from 2-chlorophenylacetic acid and methyl acetoacetate.
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Cyclization with phosphorus oxychloride (POCl₃) at 80°C for 4 hours forms the oxazole ring.
Key Data:
Synthesis of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via the Pictet–Spengler reaction :
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7-Nitro-1,2,3,4-tetrahydroquinoline is formed by reacting 4-nitroaniline with cyclohexanone in the presence of HCl.
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Reduction of the nitro group using H₂/Pd-C or SnCl₂/HCl yields 7-amino-1,2,3,4-tetrahydroquinoline .
Sulfonylation at the 1-Position
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The amine is sulfonylated with propane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
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Reaction proceeds at 0°C to room temperature for 6 hours.
Optimized Parameters:
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Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
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Yield: 88–92%
Activation of Oxazole-4-Carboxylic Acid to Acyl Chloride
The carboxylic acid is converted to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to thionyl chloride:
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3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is reacted with triphosgene (0.34–0.8 equiv) in orthodichlorobenzene at 145–150°C for 1 hour.
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Catalytic tetrabutyl urea (0.01 equiv) enhances reaction efficiency.
Purification:
Coupling of Acyl Chloride with Tetrahydroquinoline Amine
The final carboxamide bond is formed via Schotten–Baumann reaction :
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The acyl chloride is added dropwise to a solution of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in THF with NaHCO₃ at 0°C.
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Stirred for 12 hours at room temperature.
Reaction Metrics:
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Solvent: THF/H₂O (2:1)
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Yield: 78–82%
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Purity: 98.5% (LC-MS)
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxazole synthesis | Van Leusen | β-Cyclodextrin/H₂O | 85 | 99 |
| Oxazole synthesis | Robinson–Gabriel | POCl₃ | 75 | 97 |
| Sulfonylation | Propane-1-sulfonyl chloride | Et₃N/DCM | 90 | 98 |
| Acyl chloride formation | Triphosgene | Orthodichlorobenzene | 96 | 99.2 |
| Carboxamide coupling | Schotten–Baumann | THF/H₂O | 82 | 98.5 |
Critical Process Considerations
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (cyclization step) | +20–30% yield |
| Solvent | DMF (for oxazole formation) | Improved solubility |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduced side products |
Basic: How is the molecular structure of this compound validated?
Answer: Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl at C3, sulfonyl group on tetrahydroquinoline) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and oxazole-carboxamide linkage .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₃H₂₂ClN₃O₃S) .
Basic: What preliminary assays are recommended to screen its bioactivity?
Answer: Initial screening should include:
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) due to the sulfonyl group’s affinity for ATP-binding pockets .
- Cellular Viability Tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility Profiling : Measure logP values to predict bioavailability (target range: 2–4) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer: SAR studies focus on:
- Substituent Modifications :
- Chlorophenyl Group : Replacement with electron-withdrawing groups (e.g., CF₃) enhances target binding .
- Sulfonyl Group : Varying alkyl chain length (e.g., propane vs. butane) alters metabolic stability .
- Docking Studies : Molecular dynamics simulations predict interactions with biological targets (e.g., COX-2, PARP) .
Q. Table 2: SAR Trends
| Modification | Observed Effect | Reference |
|---|---|---|
| Chlorine → Fluorine | Reduced cytotoxicity | |
| Methyl → Ethyl (oxazole) | Improved kinase inhibition |
Advanced: What computational tools are effective for predicting reaction pathways?
Answer:
- Density Functional Theory (DFT) : Models transition states in cyclization reactions (e.g., oxazole ring closure) .
- Machine Learning (ML) : Platforms like Chemprop predict regioselectivity in sulfonylation steps .
- Retrosynthetic Software : Synthia or AiZynthFinder proposes viable routes using known reaction libraries .
Advanced: How can contradictions in biological data be resolved?
Answer: Common discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) require:
- Purity Verification : HPLC-MS to confirm >95% purity, eliminating confounding impurities .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites affecting pharmacodynamics .
- Dose-Response Refinement : Adjust concentrations in animal models to align with pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
